molecular formula C8H6Cl2N4S B1270363 4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol CAS No. 93677-89-5

4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol

Cat. No. B1270363
CAS RN: 93677-89-5
M. Wt: 261.13 g/mol
InChI Key: MRAFZTIQQGCSTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives involves several chemical reactions, highlighting the compound's versatility. One common method includes the cyclization of potassium dithiocarbazinate with hydrazine hydrate, demonstrating a pathway to its core structure. Further modification of this base structure can be achieved through condensation with various aldehydes to form Schiff bases, expanding the compound's derivative library (Singh & Kandel, 2013).

Molecular Structure Analysis

The molecular structure of 4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol and related compounds has been extensively studied using X-ray diffraction techniques. These studies reveal complex intermolecular interactions, including hydrogen bonding, that stabilize the molecules within the crystal lattice, illustrating the compound's structural intricacies and the significance of non-covalent interactions in its stabilization (Yathirajan et al., 2005).

Chemical Reactions and Properties

4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol participates in various chemical reactions, forming complex structures. Its reactivity with carbonyl compounds, for instance, leads to the formation of novel triazolotriazine-, triazolotetrazine-, and triazolophthalazine derivatives. This reactivity pattern underscores the compound's utility in synthesizing a wide range of heterocyclic compounds with potential for diverse applications (El-Shaieb, Mohamed, & Abdel-latif, 2019).

Scientific Research Applications

Synthesis and Biological Activity

This compound has been utilized in the synthesis of various derivatives with notable biological activities. Starting from 2,4-dichlorobenzoic acid, a series of Schiff base sulfur ether derivatives containing the 1,2,4-triazole unit were synthesized. These compounds demonstrated significant antifungal activity against certain pathogens (Zheng Yu-gu, 2015).

Antimicrobial Activity

Another study focused on the synthesis of new 1,3,4-thiadiazoles and 1,3,4-thiadiazines containing the 1,2,4-triazolo nucleus. These compounds showed substantial antimicrobial activity, inhibiting the growth of various bacteria and fungi when compared to standard drugs (D. H. Purohit et al., 2011).

Structural Analysis

The molecular and crystal structure of similar compounds has been analyzed, providing insights into their potential applications. For instance, a study on 1,2,4-Triazolo-N-amino-thiols, including similar compounds, offered detailed structural data, which is crucial for understanding their chemical behavior and potential uses (G. Sarala et al., 2006).

Anti-inflammatory and Molluscicidal Agents

Research into fused and non-fused 1,2,4-triazoles with a (2,4-dichlorophenoxy) moiety revealed their potential as anti-inflammatory and molluscicidal agents. This study highlighted the diverse applications of such compounds in medicinal chemistry (M. F. El Shehry et al., 2010).

Biological Activity and Toxicity

The chemistry of 1,2,4-triazole derivatives has been a significant area of research due to their wide range of biological activities and low toxicity. A study synthesized new compounds from 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol and analyzed their physical and chemical properties, highlighting the importance of these compounds in the search for biologically active substances (I. I. Aksyonova-Seliuk et al., 2018).

Safety And Hazards

The safety information for “4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .

properties

IUPAC Name

4-amino-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4S/c9-4-1-2-5(6(10)3-4)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAFZTIQQGCSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354243
Record name 4-Amino-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol

CAS RN

93677-89-5
Record name 4-Amino-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol
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4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol
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4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol
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4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol
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4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol
Reactant of Route 6
4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol

Citations

For This Compound
2
Citations
LR Jat, V Sharma - Journal of Advanced Zoology, 2023 - jazindia.com
The research work was aimed to design and synthesize new Schiff’s bases and Amine derivatives of triazole and to evaluate them for their possible biological activities mainly anti-…
Number of citations: 4 jazindia.com
TJ Cheeseright, M Holm, F Lehmann… - Journal of medicinal …, 2009 - ACS Publications
p38 MAP kinase has received considerable interest in the pharmaceutical industry and remains a valid and interesting target for the treatment of inflammation. To discover novel p38 …
Number of citations: 60 pubs.acs.org

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